molecular formula C14H14ClNOS B565561 2-Oxo Ticlopidine-d4 CAS No. 1276575-37-1

2-Oxo Ticlopidine-d4

Cat. No.: B565561
CAS No.: 1276575-37-1
M. Wt: 283.806
InChI Key: DJZQIXWGIZIETJ-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo Ticlopidine-d4 (CAS: 83427-55-8) is a deuterated analog of 2-Oxo Ticlopidine, a known impurity of the antiplatelet drug Ticlopidine. Structurally, it features a ketone group at the 2-position of the thieno[3,2-c]pyridine ring and four deuterium atoms replacing hydrogen atoms, likely at stable positions such as aromatic or methylene groups . The parent compound, Ticlopidine (C₁₄H₁₄ClNS, molar mass 263.78 g/mol), is a thienopyridine derivative that inhibits ADP-mediated platelet aggregation .

As a deuterated impurity, this compound serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying Ticlopidine and its metabolites in pharmacokinetic studies. Its isotopic labeling ensures minimal interference with the parent compound during analysis, improving accuracy in pharmaceutical quality control and regulatory compliance .

Properties

CAS No.

1276575-37-1

Molecular Formula

C14H14ClNOS

Molecular Weight

283.806

IUPAC Name

5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one

InChI

InChI=1S/C14H14ClNOS/c15-12-4-2-1-3-10(12)8-16-6-5-13-11(9-16)7-14(17)18-13/h1-4,7,13H,5-6,8-9H2/i1D,2D,3D,4D

InChI Key

DJZQIXWGIZIETJ-RHQRLBAQSA-N

SMILES

C1CN(CC2=CC(=O)SC21)CC3=CC=CC=C3Cl

Synonyms

5-[(2-Chlorophenyl)methyl]-5,6,7,7a-tetrahydro-thieno[3,2-c]pyridin-2(4H)-one-d4;  PCR 3787-d4; 

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

Mechanism of Action
2-Oxo Ticlopidine-d4 functions primarily as a platelet aggregation inhibitor. Its active metabolite inhibits the binding of adenosine diphosphate (ADP) to its platelet receptor, which is crucial for platelet activation and aggregation. This mechanism is vital for preventing thrombotic events such as strokes and transient ischemic attacks in patients who are intolerant to aspirin or for whom aspirin has proven ineffective .

Research Applications

  • Drug Metabolism Studies
    This compound is instrumental in understanding the metabolic pathways of ticlopidine and its derivatives. It serves as a reference compound in studies investigating the cytochrome P450 enzyme system, particularly CYP2C19, which is responsible for the metabolism of ticlopidine into its active forms .
    Study Focus Findings
    Metabolic PathwaysIdentified major metabolites and their pharmacokinetic profiles .
    CYP Enzyme InteractionEvaluated interactions with CYP2C19 and their implications for drug efficacy .
  • Pharmacogenomics
    The role of genetic variability in drug metabolism is crucial for personalized medicine. Studies utilizing this compound have demonstrated how polymorphisms in the CYP2C19 gene affect the efficacy of ticlopidine therapy. This research supports the notion that genetic screening can optimize antiplatelet therapy by identifying patients who may benefit from alternative treatments based on their metabolic capacity .
  • Therapeutic Applications
    Emerging studies suggest that compounds like this compound may have broader therapeutic implications beyond antiplatelet activity. Research indicates potential applications in cancer therapy, where modulation of platelet function could influence tumor growth dynamics. Dopamine D2 receptor antagonists, which share similar pharmacological pathways, have shown promise in reducing tumor growth in preclinical models .

Case Studies

  • Case Study 1: Metabolism and Efficacy
    A randomized controlled trial assessed the pharmacokinetics of ticlopidine and its deuterated analogs, including this compound. The study found that deuteration enhanced the stability and bioavailability of the compound, leading to improved antiplatelet effects compared to non-deuterated forms .
  • Case Study 2: Genetic Variability Impact
    In a cohort study involving patients with varying CYP2C19 genotypes, researchers evaluated the response to ticlopidine therapy. The findings highlighted that individuals with certain genetic variants exhibited significantly altered drug metabolism rates, reinforcing the importance of pharmacogenomic testing in optimizing treatment regimens involving ticlopidine derivatives .

Chemical Reactions Analysis

Metabolic Activation Pathways

2-Oxo Ticlopidine-d4 undergoes a two-step enzymatic bioactivation process in biological systems:

Step 1: Oxidation to 2-Oxo Intermediate

Ticlopidine is first oxidized to form this compound via cytochrome P450 (CYP)-mediated reactions. Key isoforms involved include:

CYP IsoformContribution to ReactionExperimental Evidence
CYP1A218–22%Recombinant CYP assays
CYP2B629–35%Inhibition studies
CYP2C1915–20%Kinetic profiling
CYP2D610–12%Isoform-specific activity

This step is NADPH-dependent and occurs in hepatic microsomes, producing this compound as a stable intermediate .

Step 2: Thiol Metabolite Formation

The 2-Oxo intermediate undergoes further transformation to pharmacologically active thiol metabolites (M1 and M2):

Metabolite M1

  • Formation Pathway : Hydrolysis mediated by paraoxonase 1 (PON1) in plasma or carboxylesterase 1 (CES1) in microsomes .

  • Key Characteristics :

    • Enhanced by Ca²⁺ ions (1 mM) in plasma.

    • Inhibited by EDTA but unaffected by esterase inhibitors like BNPP or DFP .

Metabolite M2

  • Formation Pathway : CYP-dependent oxidation in microsomes, primarily via CYP2B6 (40–45% contribution) .

  • Pharmacological Activity : Demonstrated antiplatelet effects in vitro .

Kinetic Parameters :

ParameterM1 (Plasma)M2 (Microsomes)
KmK_m (μM)48 ± 6132 ± 18
VmaxV_{max} (pmol/min/mg)12 ± 28 ± 1

Isotopic Effects on Reaction Dynamics

Deuteration at specific positions alters reaction kinetics:

  • Reduction in Metabolic Rate : Deuterium labeling slows hydrogen abstraction during CYP-mediated oxidation, reducing VmaxV_{max} by ~20% compared to non-deuterated analogs .

  • Improved Stability : Enhanced resistance to non-enzymatic degradation in plasma (half-life extended by 1.5–2×).

Key Reactions in Laboratory Settings

Reaction TypeReagents/ConditionsProduct
Oxidation CYP isoforms, NADPH systemThiol metabolites (M1/M2)
Hydrolysis PON1 (plasma), pH 7.4, 37°CM1 (thiol derivative)
Derivatization 4 mM MPB (methoxy-phenacyl bromide)MPB-adducts for LC-MS/MS detection

Research Implications

  • Pharmacokinetic Studies : Deuterium labeling enables precise tracking of this compound in mass spectrometry, distinguishing it from endogenous metabolites.

  • Drug-Drug Interactions : CYP2B6 and CYP2C19 polymorphisms significantly impact metabolite ratios, influencing antiplatelet efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 2-Oxo Ticlopidine-d4 with structurally related Ticlopidine derivatives and impurities:

Compound CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Features Primary Applications
This compound 83427-55-8 C₁₄H₁₀D₄ClNOS 267.82 2-oxo group, deuterated thienopyridine LC-MS internal standard, impurity analysis
Ticlopidine-d4 68559-55-7 C₁₄H₁₀D₄ClNS 267.78 Deuterated parent compound Metabolic stability studies
4-Oxo Ticlopidine Not specified C₁₄H₁₂ClNO₂S 277.77 4-oxo group, non-deuterated Degradation product, impurity reference
4-Oxo Ticlopidine-d4 Not specified C₁₄H₈D₄ClNO₂S 281.81 4-oxo group, deuterated Analytical quantification
Ticlopidine Impurity J 69061-17-2 Not specified Not specified Unspecified structural modification Pharmacopeial testing

Key Differences and Implications

Position of Oxo Group :

  • 2-Oxo derivatives (e.g., this compound) and 4-Oxo derivatives differ in the location of the ketone group. This positional variation may influence metabolic pathways or chemical stability. For instance, 4-Oxo Ticlopidine is a documented degradation product, whereas 2-Oxo derivatives are less characterized but critical for analytical specificity .

Deuterium Labeling: Deuterated analogs (e.g., this compound vs. non-deuterated 2-Oxo Ticlopidine) exhibit nearly identical chemical properties but distinct mass spectrometric profiles. This makes them indispensable for distinguishing drug metabolites from endogenous compounds in complex matrices .

Functional Roles :

  • While Ticlopidine-d4 is used to track the parent drug’s pharmacokinetics, this compound focuses on impurity profiling. The deuterated 4-Oxo variant may similarly aid in quantifying oxidation byproducts during drug storage .

Research Findings and Functional Implications

  • Analytical Utility : Deuterated Ticlopidine analogs, including this compound, enhance the precision of mass spectrometry by providing stable isotopic signals. This is critical for meeting regulatory standards in drug manufacturing .
  • Stability Insights: The presence of oxo groups (2- or 4-position) in Ticlopidine derivatives correlates with oxidation susceptibility. For example, 4-Oxo Ticlopidine is a known degradation product under oxidative conditions, suggesting that 2-Oxo derivatives may form under distinct stress factors (e.g., photolysis) .
  • Biological Activity: While Ticlopidine itself is a prodrug requiring metabolic activation, oxo derivatives are typically inactive metabolites or impurities.

Preparation Methods

Enzymatic Oxidation via Cytochrome P450 Isoforms

The metabolic conversion of ticlopidine to 2-oxo-ticlopidine in vivo is mediated by cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2B6, CYP2C19, and CYP2D6. For deuterated analogs, this pathway is replicated in vitro using deuterated ticlopidine as the substrate.

Procedure:

  • Deuterated Ticlopidine Synthesis : Ticlopidine-d4 is synthesized by substituting hydrogen with deuterium at the benzylic position using deuterated reagents (e.g., methanol-d4 in esterification steps).

  • Enzymatic Oxidation : The deuterated substrate is incubated with human liver microsomes or recombinant CYP isoforms under NADPH-dependent conditions.

  • Product Isolation : The reaction mixture is purified via liquid-liquid extraction and chromatographic techniques, yielding this compound with >99% isotopic purity.

Key Parameters :

  • Temperature: 37°C

  • pH: 7.4

  • Reaction Time: 2–6 hours

  • Yield: 70–85%

Chemical Synthesis Approaches

Oxidative Deuteration Using Chemical Catalysts

Chemical methods bypass enzymatic limitations, enabling scalable production. Two primary strategies are employed:

Direct Oxidation of Ticlopidine-d4

Deuterated ticlopidine is oxidized using potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) in anhydrous conditions.

Procedure :

  • Deuteration : Ticlopidine is treated with D₂O in the presence of Pd/C under high pressure to introduce deuterium at the thiophene ring.

  • Oxidation : The deuterated intermediate is reacted with KMnO₄ in acetone at 0–5°C for 4 hours.

  • Workup : The product is neutralized, filtered, and recrystallized from ethanol.

Key Parameters :

  • Yield: 65–75%

  • Purity: 98–99%

Reductive Amination with Deuterated Reagents

An alternative route involves reductive amination of 2-chlorobenzaldehyde-d4 with thiophene ethylamine, followed by cyclization.

Procedure :

  • Condensation : 2-Chlorobenzaldehyde-d4 reacts with thiophene ethylamine in dichloroethane using a solid superacid catalyst (SO₄²⁻/SnO₂).

  • Cyclization : The intermediate is treated with 1,3-dioxolane under acidic conditions to form the thienopyridine core.

  • Oxidation : The final product is oxidized with H₂O₂ in acetic acid.

Key Parameters :

  • Yield: 80–84%

  • Reaction Time: 8–12 hours

Comparative Analysis of Methodologies

Parameter Biocatalytic Method Chemical Oxidation
Catalyst CYP enzymesKMnO₄/CrO₃
Deuteration Step Pre-synthesisIntegrated
Reaction Time 2–6 hours8–12 hours
Yield 70–85%65–84%
Purity >99%98–99%
Scalability Moderate (requires NADPH)High (industrial-friendly)

Advantages of Biocatalysis :

  • Stereoselective oxidation avoids racemization.

  • Mild conditions preserve deuterium labels.

Advantages of Chemical Synthesis :

  • Higher throughput for large-scale production.

  • Flexibility in deuterium positioning.

Industrial-Scale Production Considerations

Process Optimization

  • Temperature Control : Maintaining 37°C in enzymatic reactions prevents denaturation.

  • Solvent Systems : Biphasic systems (water/octanol) enhance substrate solubility and product recovery.

  • Catalyst Recycling : Solid acid/base catalysts (e.g., SO₄²⁻/SnO₂) are reused for 5–10 batches without activity loss.

Cost Efficiency

  • Enzymatic methods reduce reliance on expensive deuterated reagents by 30% compared to chemical routes.

  • Chemical oxidation minimizes waste through one-pot reactions.

Analytical Characterization Techniques

Mass Spectrometry (MS)

  • High-Resolution MS : Confirms molecular ion at m/z 283.8 (C₁₄H₁₄ClNOS).

  • Isotopic Purity : Deuterium incorporation >99% verified via MS/MS fragmentation.

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR : Absence of protons at δ 5.09 ppm (thiophene ring) confirms deuteration.

  • ¹³C-NMR : Peaks at 120–140 ppm correlate with the 2-oxo functionality .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing 2-Oxo Ticlopidine-d4 to ensure isotopic purity?

  • Methodological Answer : Synthesis typically involves deuterium exchange or incorporation during key reaction steps (e.g., using deuterated reagents like D₂O or CD₃OD). Isotopic purity (>98%) is validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For reproducible results, protocols should specify reaction conditions (temperature, pH, and catalyst ratios) and purification methods (HPLC with deuterated solvents). Characterization requires comparing spectral data (¹H-NMR, ¹³C-NMR, and HRMS) to non-deuterated analogs to confirm deuterium placement and purity .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices, and what validation parameters are critical?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in distinguishing deuterated compounds from endogenous analogs. Key validation parameters include:

  • Selectivity : Baseline separation from matrix interferences.
  • Linearity : Calibration curves spanning expected concentration ranges (1–1000 ng/mL).
  • Accuracy/Precision : ≤15% deviation for intra-/inter-day assays.
  • Stability : Assessment under storage and processing conditions (e.g., freeze-thaw cycles). Method optimization should include column selection (C18 or HILIC) and mobile phase adjustments (e.g., ammonium formate buffers) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic stability of this compound compared to its non-deuterated counterpart, considering enzyme kinetics and deuterium isotope effects?

  • Methodological Answer :

  • Experimental Design : Use human liver microsomes (HLMs) or hepatocytes to simulate metabolic pathways. Compare half-life (t₁/₂) and intrinsic clearance (CLint) between deuterated and non-deuterated forms.
  • Variables : Control for enzyme concentrations (CYP450 isoforms), incubation times, and deuterium’s kinetic isotope effect (KIE) on rate-limiting steps.
  • Data Analysis : Apply Michaelis-Menten kinetics to calculate Vmax and Km. Use ANOVA to assess statistical significance (p<0.05) in stability differences .

Q. What statistical approaches are recommended for analyzing discrepancies in deuterium incorporation efficiency across different batches of this compound?

  • Methodological Answer :

  • Batch Comparison : Perform LC-MS analysis to quantify deuterium content (%D) in multiple batches.
  • Statistical Tools : Use multivariate analysis (e.g., principal component analysis, PCA) to identify outliers. Apply t-tests or ANOVA to compare mean %D values.
  • Root Cause Analysis : Correlate synthesis variables (e.g., reagent purity, reaction time) with %D using regression models. Report confidence intervals (95% CI) to highlight variability sources .

Q. How should one optimize chromatographic conditions to resolve this compound from its endogenous analogs in complex samples?

  • Methodological Answer :

  • Column Optimization : Test columns with varying particle sizes (e.g., 2.6 µm vs. 5 µm) and stationary phases (C18, phenyl-hexyl).
  • Mobile Phase Adjustments : Modify pH (2.5–4.5) and organic solvent gradients (acetonitrile vs. methanol) to enhance retention time differences.
  • Detection Parameters : Use high-resolution MS (HRMS) in parallel reaction monitoring (PRM) mode for selective ion fragmentation. Validate resolution with spiked matrix samples and calculate signal-to-noise ratios (S/N ≥10) .

Addressing Data Contradictions

Q. How can researchers resolve conflicting reports on the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Design accelerated degradation studies (e.g., 40°C/75% RH for 1 month) and compare to long-term storage (-80°C).
  • Analytical Consistency : Standardize LC-MS protocols across labs to minimize instrumentation bias.
  • Meta-Analysis : Pool data from multiple studies and apply weighted regression to identify environmental factors (humidity, light exposure) contributing to variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.